5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, a heterocyclic scaffold known for its pharmacological relevance. The structure features a pyrazolo-pyridine core substituted with a methyl group at position 5, a phenyl ring at position 2, a ketone at position 3, and a carboxamide group at position 7 linked to a thiophen-2-ylmethyl moiety. Crystallographic tools like SHELX and ORTEP-3 have been instrumental in resolving such complex structures, enabling precise analysis of bond angles, torsional conformations, and packing motifs .
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-22-11-15(18(24)20-10-14-8-5-9-26-14)17-16(12-22)19(25)23(21-17)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSNFBAEIGMGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the thiophene ring, using reagents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogues of Pyrazolo[4,3-c]pyridine Derivatives
Substituent Effects on Physicochemical Properties
- Alkyl Chains (5-position):
The target compound’s 5-methyl group balances lipophilicity and steric hindrance. In contrast, analogues with 5-ethyl (923682-25-1) or 5-propyl (923233-41-4) substituents exhibit increased hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility . - Trimethoxybenzylidene in thiazolo[3,2-a]pyrimidine derivatives () introduces strong intermolecular C–H···O hydrogen bonds, stabilizing crystal packing .
- Carboxamide Linkers:
The N-(thiophen-2-yl)methyl carboxamide in the target compound contrasts with N-alkyl/aryl variants (e.g., methoxyethyl in 923233-41-4), which modulate solubility and hydrogen-bonding capacity. Methoxyethyl derivatives show improved solubility due to polar oxygen atoms .
Heterocyclic Core Variations
- Pyrazolo[4,3-c]pyridine vs. Thiazolo[3,2-a]pyrimidine:
The pyrazolo-pyridine core in the target compound provides a planar geometry conducive to intercalation or enzyme binding. In contrast, thiazolo[3,2-a]pyrimidine derivatives () exhibit puckered conformations (flattened boat), which may influence binding kinetics and metabolic stability . - Indole-Thiazolidinone Hybrids (): Compounds like 5-chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide integrate indole and thiazolidinone moieties. The indole ring enhances aromatic interactions, while the thiazolidinone introduces conformational rigidity—features absent in the target compound .
Biological Activity
The compound 5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 352.41 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse pharmacological properties.
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound under discussion has been studied for its effects on various cancer cell lines. For instance, it has shown effectiveness against murine leukemic cancer cells and human gastric and breast cancer cells, suggesting a broad spectrum of anticancer activity .
2. Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacterial strains. In vitro studies have reported its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .
3. Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases .
4. Antioxidant Activity
The antioxidant capacity of the compound has also been assessed, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage and related diseases .
Research Findings
A comprehensive review of pyrazole derivatives highlighted their biological activities across various studies. The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several case studies have explored the biological effects of pyrazole derivatives including this compound:
- Case Study on Anticancer Activity : A study conducted on human breast cancer cells revealed that treatment with the pyrazolo derivative resulted in significant apoptosis (programmed cell death) compared to untreated controls .
- Case Study on Antimicrobial Efficacy : In a comparative study, the compound was tested alongside standard antibiotics and showed comparable or superior activity against resistant bacterial strains .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with condensation of pyrazole and pyridine precursors. Key steps include:
- Cyclocondensation : Refluxing intermediates (e.g., thiophen-2-ylmethylamine) with acetic acid/acetic anhydride mixtures under controlled temperature (100–120°C) to form the pyrazolopyridine core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethyl acetate/ethanol) to achieve >95% purity .
- Yield Optimization : Adjusting stoichiometry of benzaldehyde derivatives and sodium acetate as a base to minimize side products .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : and NMR confirm substituent positions (e.g., thiophene methyl group at N-7, phenyl at C-2) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and amide (~1650 cm) stretches .
Advanced Research Questions
Q. How can the crystal structure and conformation be resolved experimentally?
- Single-Crystal X-Ray Diffraction : Reveals puckering of the pyrazolo-pyridine core (e.g., boat conformation) and dihedral angles between aromatic rings (e.g., phenyl vs. thiophene planes at ~80–85°) .
- Hydrogen Bonding Analysis : C–H···O interactions stabilize crystal packing, which can be quantified using software like Mercury .
Q. What strategies predict biological activity and target interactions?
- Molecular Docking : Screen against kinase or protease targets (e.g., CDK2 or PARP) using AutoDock Vina. The carboxamide group often acts as a hydrogen-bond donor .
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., IC determination) with positive controls like staurosporine .
Q. How does the compound’s reactivity impact stability in solution?
- Oxidation Sensitivity : The thiophene methyl group may oxidize under acidic conditions. Monitor via TLC or HPLC under inert atmospheres (N) .
- Hydrolysis : The 3-oxo group is prone to base-catalyzed degradation. Stability studies in buffers (pH 1–12) with UPLC-MS/MS tracking are recommended .
Q. Can polymorphism affect solubility and bioavailability?
- Polymorph Screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify forms. Hydrates/solvates often reduce solubility .
- Solubility Enhancement : Co-crystallization with succinic acid or PEG-based excipients improves aqueous solubility for in vivo testing .
Methodological Challenges and Solutions
Q. How to address stereochemical complexity during synthesis?
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column) or supercritical fluid chromatography (SFC) to separate enantiomers if asymmetric centers form during cyclization .
Q. What analytical methods quantify trace impurities?
- UPLC-MS/MS : Detect <0.1% impurities (e.g., des-methyl byproducts) with a C18 column and acetonitrile/water gradients .
Q. How to design structure-activity relationship (SAR) studies?
- Analog Synthesis : Replace the thiophene methyl with furan or pyridine groups to assess electronic effects on bioactivity .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate logP and polar surface area with cellular permeability .
Advanced Mechanistic Investigations
Q. How to study the compound’s interaction with biological membranes?
Q. What isotopic labeling approaches trace metabolic pathways?
- -Labeling : Introduce at the carboxamide carbonyl to track metabolites via LC-radiodetection .
Scale-Up and Reproducibility
Q. How to mitigate batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust feed rates .
- DoE Optimization : Apply factorial design to variables like temperature (±2°C), solvent volume (±10%), and stirring speed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
